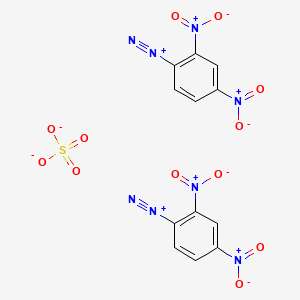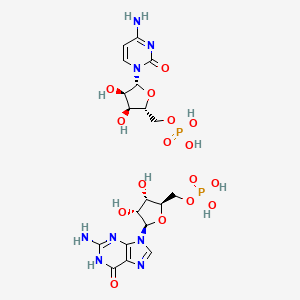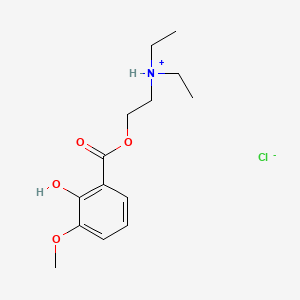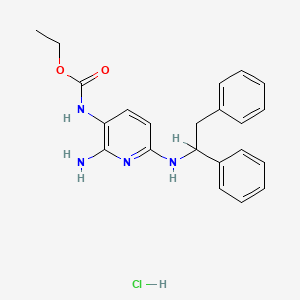
2,4-dinitrobenzenediazonium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrobenzenediazonium sulfate is an organic compound with the molecular formula C6H3N3O4·HSO4. It is a diazonium salt derived from 2,4-dinitroaniline. This compound is known for its reactivity and is used in various chemical reactions, particularly in the synthesis of azo compounds. The diazonium group (-N2+) is highly reactive, making this compound a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
2,4-Dinitrobenzenediazonium sulfate can be synthesized through the diazotization of 2,4-dinitroaniline. The process involves the following steps:
Diazotization Reaction: 2,4-Dinitroaniline is treated with sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Isolation: The resulting 2,4-dinitrobenzenediazonium sulfate is isolated by precipitation and filtration.
Industrial production methods typically involve large-scale diazotization reactions under controlled conditions to ensure safety and high yield.
Analyse Chemischer Reaktionen
2,4-Dinitrobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as thiophens and furans to form arylated products. For example, thiophen and its derivatives react with 2,4-dinitrobenzenediazonium sulfate in glacial acetic acid/water mixture to yield arylated products with the liberation of nitrogen.
Coupling Reactions: It can couple with phenols and amines to form azo compounds. These reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, sulfuric acid, and various nucleophiles such as thiophens and furans. Major products formed include arylated compounds and azo compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrobenzenediazonium sulfate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biological Studies: It is used in the study of nucleophilic substitution reactions and the mechanisms of diazonium compounds.
Material Science: It is used in the preparation of functionalized carbon dots for sensing applications.
Wirkmechanismus
The mechanism of action of 2,4-dinitrobenzenediazonium sulfate involves the formation of a highly reactive diazonium ion (-N2+). This ion can undergo various reactions, including:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted products.
Azo Coupling: The diazonium ion couples with phenols and amines to form azo compounds, which are characterized by the -N=N- linkage.
The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the stabilization of the diazonium ion through resonance.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzenediazonium sulfate can be compared with other diazonium salts such as:
2,4-Dinitrobenzenediazonium Chloride: Similar in reactivity but differs in the counterion (chloride vs. sulfate).
2,4-Dinitrobenzenediazonium Fluoroborate: Also similar in reactivity but has a different counterion (fluoroborate vs. sulfate).
The uniqueness of 2,4-dinitrobenzenediazonium sulfate lies in its specific reactivity with nucleophiles and its use in the synthesis of specialized azo compounds.
Eigenschaften
CAS-Nummer |
31506-87-3 |
|---|---|
Molekularformel |
C12H6N8O12S |
Molekulargewicht |
486.29 g/mol |
IUPAC-Name |
2,4-dinitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H3N4O4.H2O4S/c2*7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
LQTWAYRVPSCETI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)


